molecular formula C11H14ClN3OS B15333850 (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol CAS No. 1423719-34-9

(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol

Cat. No.: B15333850
CAS No.: 1423719-34-9
M. Wt: 271.77 g/mol
InChI Key: NTENTDTULMTIKA-UHFFFAOYSA-N
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Description

(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is a chemical compound with a complex structure that includes a chloro-substituted thienopyrimidine ring fused to a cyclobutylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves several key steps:

Industrial Production Methods

The industrial production of this compound can be scaled up using the same synthetic routes mentioned above, with optimizations for large-scale reactions. The key aspects include maintaining regioselectivity and enantioselectivity while ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is unique due to its specific combination of a chloro-substituted thienopyrimidine ring and a cyclobutylmethanol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

1423719-34-9

Molecular Formula

C11H14ClN3OS

Molecular Weight

271.77 g/mol

IUPAC Name

[1-[(2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]cyclobutyl]methanol

InChI

InChI=1S/C11H14ClN3OS/c12-10-13-7-2-5-17-8(7)9(14-10)15-11(6-16)3-1-4-11/h16H,1-6H2,(H,13,14,15)

InChI Key

NTENTDTULMTIKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2SCC3)Cl

Origin of Product

United States

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